2,4-Pentanedione, 3-acetyl-3-methyl-

CAS No.: 25491-41-2

Cat. No.: VC14223488

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25491-41-2 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3-acetyl-3-methylpentane-2,4-dione |

| Standard InChI | InChI=1S/C8H12O3/c1-5(9)8(4,6(2)10)7(3)11/h1-4H3 |

| Standard InChI Key | SFWVCXDETAFGMA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C)(C(=O)C)C(=O)C |

Introduction

Physicochemical Properties

Molecular Characteristics

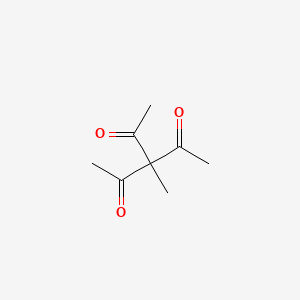

The molecular structure of 2,4-pentanedione, 3-acetyl-3-methyl- is defined by its branched carbon chain and three acetyl groups. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | |

| Exact Mass | 156.079 Da | |

| LogP (Octanol-Water) | 0.76 | |

| Topological Polar Surface Area | 51.2 Ų |

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating solubility in both organic solvents and aqueous alkaline solutions .

Synthesis and Manufacturing

Alkylation of Acetylacetone

A widely reported method involves the C-alkylation of pentane-2,4-dione (acetylacetone). In the presence of alkyl halides and base catalysts, acetylacetone undergoes nucleophilic substitution to introduce methyl or acetyl groups at the central carbon . For 3-acetyl-3-methyl-2,4-pentanedione, sequential alkylation steps are employed to install both substituents.

Condensation Reactions

Alternative routes utilize condensation between ketones and esters. For instance, reacting methyl acetoacetate with acetyl chloride in the presence of sodium hydride yields the target compound via Claisen condensation . This method offers higher regioselectivity and is scalable for industrial production.

Chemical Reactivity

Acid-Base Behavior

The compound’s α-hydrogens (adjacent to carbonyl groups) exhibit pronounced acidity. Deprotonation generates a resonance-stabilized enolate, which participates in nucleophilic reactions. Comparative studies suggest that methyl substitution at position 3 slightly reduces acidity compared to unsubstituted β-diketones .

Coordination Chemistry

3-Acetyl-3-methyl-2,4-pentanedione acts as a bidentate ligand, coordinating metals through its two oxygen atoms. For example, copper(II) complexes of this ligand exhibit mesogenic properties, forming liquid crystalline phases at specific temperatures . The chelation stabilizes metal centers, enabling applications in catalysis and materials science.

Applications in Materials Science

Liquid Crystals

Derivatives of 3-acetyl-3-methyl-2,4-pentanedione serve as precursors for pyrazoles and isoxazoles, which display nematic and smectic phases . These heterocycles are integral to liquid crystal displays (LCDs), where their anisotropic polarizability aligns under electric fields.

Metallomesogens

Coordination complexes incorporating this ligand exhibit thermotropic liquid crystalline behavior. For instance, copper(II) complexes with elongated alkoxy chains form stable smectic phases, suitable for optoelectronic devices .

Comparative Analysis with Analogous β-Diketones

The following table contrasts 3-acetyl-3-methyl-2,4-pentanedione with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Acetylacetone | C₅H₈O₂ | 100.12 | Forms stable metal complexes |

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | Enhanced acidity; synthetic versatility |

| 3-Acetyl-2,4-pentanedione | C₇H₁₀O₃ | 142.15 | High thermal stability |

The additional methyl and acetyl groups in 3-acetyl-3-methyl-2,4-pentanedione increase steric bulk and alter electronic properties, expanding its utility in specialized applications .

Research Findings and Advancements

Mesogenic Behavior

Recent studies demonstrate that pyrazole derivatives synthesized from 3-acetyl-3-methyl-2,4-pentanedione exhibit enantiotropic nematic phases between 120°C and 150°C . These materials are being explored for next-generation flexible displays due to their low melting points and high thermal stability.

Catalytic Applications

Palladium complexes incorporating this ligand show promise in cross-coupling reactions, such as Suzuki-Miyaura couplings. The steric profile of the ligand enhances catalytic activity by stabilizing reactive intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume